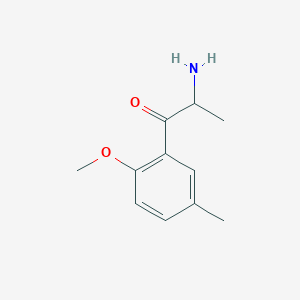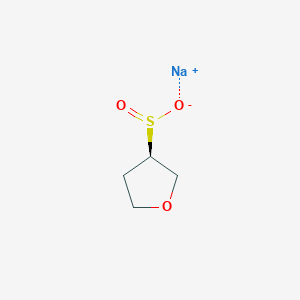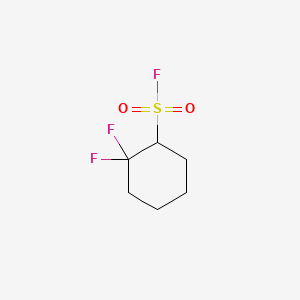
2,2-Difluorocyclohexane-1-sulfonylfluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluorocyclohexane-1-sulfonylfluoride is a fluorinated organic compound characterized by the presence of two fluorine atoms attached to the cyclohexane ring and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorocyclohexane-1-sulfonylfluoride typically involves the fluorination of cyclohexane derivatives followed by the introduction of the sulfonyl fluoride group. One common method includes the reaction of cyclohexane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting difluorocyclohexane is then treated with a sulfonyl chloride derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorocyclohexane-1-sulfonylfluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl hydrides or other reduced products.
Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed under oxidative conditions.
Scientific Research Applications
2,2-Difluorocyclohexane-1-sulfonylfluoride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex fluorinated compounds.
Materials Science: Incorporated into polymers and materials to impart unique properties such as increased thermal stability and resistance to degradation.
Medicinal Chemistry: Investigated for potential use in drug development due to its ability to interact with biological targets.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of 2,2-Difluorocyclohexane-1-sulfonylfluoride involves its interaction with nucleophilic sites in molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophiles such as amino acids in proteins, leading to modifications that can alter the function of the target molecule. This reactivity makes it a valuable tool in chemical biology for studying enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluorocyclohexane-1-sulfonylchloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
2,2-Difluorocyclohexane-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.
2,2-Difluorocyclohexane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl fluoride group.
Uniqueness
2,2-Difluorocyclohexane-1-sulfonylfluoride is unique due to its combination of fluorine atoms and a sulfonyl fluoride group, which imparts distinct reactivity and stability. This makes it particularly useful in applications where strong nucleophilic interactions are required, such as in the modification of biomolecules or the synthesis of specialized materials.
Properties
Molecular Formula |
C6H9F3O2S |
|---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
2,2-difluorocyclohexane-1-sulfonyl fluoride |
InChI |
InChI=1S/C6H9F3O2S/c7-6(8)4-2-1-3-5(6)12(9,10)11/h5H,1-4H2 |
InChI Key |
RWCWRXUYNSOQJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)S(=O)(=O)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



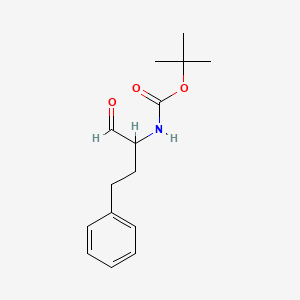
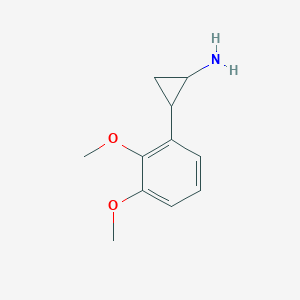
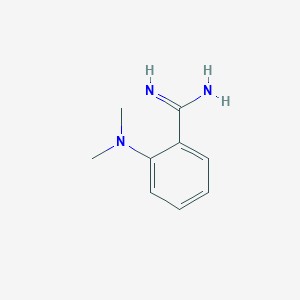
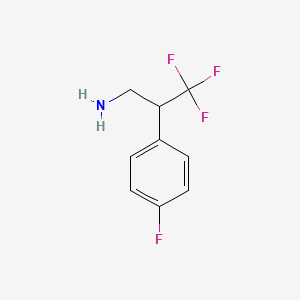



![2-[4-(Trifluoromethyl)phenyl]benzenethiol](/img/structure/B13604515.png)



